4-Amino-2,3-difluoro-5-nitrobenzonitrile
Overview
Description
4-Amino-2,3-difluoro-5-nitrobenzonitrile is an organic compound characterized by the presence of amino, fluoro, and nitro functional groups It is a colorless crystalline solid with a weak odor and is known for its chemical reactivity
Scientific Research Applications
4-Amino-2,3-difluoro-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has shown its potential in drug development, particularly in the development of antitumor agents.
Preparation Methods
The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 2,3-difluorobenzonitrile followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities. Safety measures are crucial during the synthesis due to the compound’s reactivity and potential hazards .
Chemical Reactions Analysis
4-Amino-2,3-difluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Esterification and Sulfonation: The compound can participate in esterification and sulfonation reactions due to the presence of reactive functional groups.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Mechanism of Action
The mechanism of action of 4-Amino-2,3-difluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound is believed to interfere with cellular processes such as DNA replication and repair, leading to cell death in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in disrupting key signaling pathways involved in cancer progression.
Comparison with Similar Compounds
4-Amino-2,3-difluoro-5-nitrobenzonitrile can be compared with other similar compounds such as:
2-Amino-5-nitrobenzonitrile: Similar in structure but lacks the fluoro groups, which may affect its reactivity and applications.
3,5-Difluoro-4-nitrobenzonitrile:
Properties
IUPAC Name |
4-amino-2,3-difluoro-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N3O2/c8-5-3(2-10)1-4(12(13)14)7(11)6(5)9/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANECUDXVENBPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731554 | |
Record name | 4-Amino-2,3-difluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917980-12-2 | |
Record name | 4-Amino-2,3-difluoro-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917980-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,3-difluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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